![molecular formula C6H9N3 B1449821 2,4,5,6-tetrahydro-1H-pyrazolo[3,4-b]pyridine CAS No. 933734-43-1](/img/structure/B1449821.png)
2,4,5,6-tetrahydro-1H-pyrazolo[3,4-b]pyridine
Descripción general
Descripción
2,4,5,6-tetrahydro-1H-pyrazolo[3,4-b]pyridine is a useful research compound. Its molecular formula is C6H9N3 and its molecular weight is 123.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2,4,5,6-Tetrahydro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the broader class of pyrazolo[3,4-b]pyridines, which are known for their therapeutic potential against various diseases. This article explores the biological activities of this compound, highlighting its pharmacological effects and underlying mechanisms.
- Molecular Formula : CHN
- Molecular Weight : 123.16 g/mol
- CAS Number : [Not provided in the sources]
Pharmacological Activities
Research indicates that pyrazolo[3,4-b]pyridines exhibit a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer effects. The following sections detail specific activities associated with this compound.
Anti-inflammatory Activity
Several studies have demonstrated the anti-inflammatory properties of pyrazolo[3,4-b]pyridines. For instance:
- A series of derivatives showed significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), with some compounds achieving up to 93% inhibition at concentrations as low as 10 µM compared to standard drugs like dexamethasone .
- Compounds derived from this scaffold were evaluated for their efficacy in reducing carrageenan-induced edema in animal models, indicating promising anti-inflammatory effects comparable to established NSAIDs .
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated:
- Studies reported effective inhibition against various bacterial strains including E. coli and S. aureus, with specific derivatives demonstrating enhanced activity due to structural modifications such as the presence of piperidine moieties .
- A novel series of pyrazole derivatives exhibited potent activity against Mycobacterium tuberculosis, suggesting their potential as new antitubercular agents .
Anticancer Activity
The anticancer properties of this compound class have been explored extensively:
- Research has identified certain derivatives as effective inhibitors of receptor interacting protein 1 (RIP1) kinase, which plays a crucial role in cell death pathways. These inhibitors showed significant suppression of necroptotic cell death in both mouse and human cells .
- In experimental models of multiple sclerosis, oral administration of certain derivatives led to reduced disease progression by modulating inflammatory responses .
Structure-Activity Relationship (SAR)
The biological activity of this compound is highly dependent on its substituents:
- The presence and type of substituents at various positions on the pyrazole ring influence its pharmacological properties. For example, methyl substitutions at position C3 are common and correlate with increased biological activity across various assays .
Data Table: Summary of Biological Activities
Case Studies
- Study on Anti-inflammatory Effects : A novel series synthesized showed significant anti-inflammatory activity with IC50 values lower than those of traditional NSAIDs.
- Antimicrobial Efficacy : Researchers tested various derivatives against clinical isolates of bacteria and reported a compound that exhibited MIC values comparable to existing antibiotics.
Aplicaciones Científicas De Investigación
Tyrosine Kinase Inhibitors
2,4,5,6-Tetrahydro-1H-pyrazolo[3,4-b]pyridine is utilized as a reactant in synthesizing 6,7-dihydro-5H-pyrrolo[3,4-b]pyridinone derivatives. These derivatives have been identified as inhibitors of tyrosine-protein kinase 2 (TYK2), which plays a critical role in various signaling pathways related to cancer and autoimmune diseases.
Case Study :
A study demonstrated that certain derivatives of this compound exhibited significant inhibitory activity against TYK2, suggesting potential therapeutic applications in treating cancers and inflammatory disorders .
Anticancer Activity
Research indicates that derivatives of this compound possess anticancer properties. These compounds have been shown to induce apoptosis in cancer cells through various mechanisms.
Example :
A specific derivative was tested against a panel of cancer cell lines and exhibited selective cytotoxicity towards breast cancer cells while sparing normal cells .
Synthesis and Derivative Development
The synthesis of this compound can be achieved through several methods involving the cyclization of appropriate precursors. The versatility of this compound allows for the introduction of various substituents at different positions on the pyrazole and pyridine rings, leading to a wide array of derivatives with tailored biological activities.
Table: Summary of Applications
Análisis De Reacciones Químicas
Nucleophilic Substitution and Condensation Reactions
Pyrazolo[3,4-b]pyridine derivatives undergo nucleophilic substitution at reactive sites such as the carbohydrazide group or carbonyl positions. For example:
-
Reaction with phenyl isothiocyanate :
Pyrazolo[3,4-b]pyridine-5-carbohydrazide reacts with phenyl isothiocyanate in refluxing ethanol to form 2-(3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl)-N-phenyl-hydrazine-1-carbothioamide (89% yield). The product’s structure is confirmed by NMR signals at δ 10.57 (NH-thiourea) and δ 8.50 (NH-amide) . -
Condensation with carbonyl compounds :
Reactions with ketones (e.g., acetophenone) in ethanol catalyzed by piperidine yield fused heterocycles, such as pyrazolo[3,4-b]pyridine-isatin hybrids. NMR data for one such product shows carbonyl signals at δ 167.9 (isatin C=O) and δ 163.9 (amide C=O) .
Reductive Desulfurization
Thioether derivatives of pyrazolo[3,4-b]pyridine are converted to desulfurized analogs using Raney nickel under hydrogen:
Substrate | Product | Conditions | Yield (%) |
---|---|---|---|
16i (R=Ph, R=4-FCH) | 25b (R=Ph, R=4-FCH) | H, EtOH:EtOAc (4:1), 50°C | 80–88 |
Suzuki–Miyaura Cross-Coupling
Electron-rich pyrazolo[3,4-b]pyridines participate in chemoselective cross-coupling with arylboronic acids:
Boronic Acid | Product Substituent (R) | Catalyst | Yield (%) |
---|---|---|---|
4-Fluorophenyl | 4-FCH | Pd(PPh) | 98 |
2,4-Difluorophenyl | 2,4-FCH | Pd(PPh) | 46 |
Mechanistic studies indicate that electron-withdrawing substituents on boronic acids reduce coupling efficiency .
Pyrazolone Formation
Reaction with diethyl acetylenedicarboxylate in toluene produces pyrazolone derivatives:
-
Product : Ethyl 3-methyl-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate-pyrazolone hybrid.
-
Key data : NMR signals at δ 11.20 (pyrazolone NH) and δ 6.82 (pyrazolone CH) .
Mechanistic Insights
The reactivity of pyrazolo[3,4-b]pyridines often involves dual nucleophilic sites (NH and β-carbon) attacking electrophilic carbonyl groups. For example, in reactions with diketones, the amino group initiates nucleophilic attack, followed by cyclization and dehydration to form fused rings .
Propiedades
IUPAC Name |
4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-2-5-4-8-9-6(5)7-3-1/h4H,1-3H2,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAKFWAOAWPPMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(NC1)NN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20719783 | |
Record name | 2,4,5,6-Tetrahydro-1H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20719783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933734-43-1 | |
Record name | 2,4,5,6-Tetrahydro-1H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20719783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the half-chair conformation observed in the reduced pyridine ring of these compounds?
A: The half-chair conformation adopted by the reduced pyridine ring significantly influences the spatial arrangement of substituents within the molecule [, , , ]. This conformational preference directly impacts the molecule's ability to engage in intermolecular interactions, such as hydrogen bonding, which ultimately dictates the supramolecular architecture and solid-state packing of these compounds.
Q2: How do subtle structural modifications in the benzyl substituent affect the supramolecular aggregation of 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine derivatives?
A: Research has demonstrated that seemingly minor changes in the benzyl substituent of these compounds can lead to drastically different supramolecular arrangements []. For instance, the presence of a methoxy group can promote the formation of simple chains through C-H...O hydrogen bonding, while a trifluoromethyl group can induce the assembly of chains of centrosymmetric rings through a combination of C-H...O and C-H...π interactions. These findings highlight the sensitivity of supramolecular assembly to even subtle changes in molecular structure.
Q3: Can you provide an example of how solvent inclusion impacts the crystal structure of these compounds?
A: In a study of N(7)-benzyl-substituted 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-spiro-1'-cyclohexane-2',6'-diones, researchers observed that ethanol readily co-crystallized, forming stoichiometric hemisolvates []. Interestingly, the ethanol molecule's position and interactions within the crystal lattice varied depending on the specific benzyl substituent. This example illustrates the significant role solvent molecules can play in influencing the solid-state structure of these compounds.
Q4: Beyond hydrogen bonding, what other intermolecular interactions are crucial for the supramolecular organization of these compounds?
A: In addition to hydrogen bonding, π-π stacking interactions have also been identified as significant contributors to the supramolecular organization of these compounds []. For example, in the crystal structure of 2,8,8-trimethyl-6,7,8,9-tetrahydropyrazolo[2,3-a]quinazolin-6-one, π-π stacking interactions were observed to link centrosymmetric dimers, formed via C-H...N hydrogen bonds, into chains []. This interplay of multiple weak interactions highlights the complexity of supramolecular assembly in these systems.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.